molecular formula C20H18N6O3 B2935674 3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2503202-96-6

3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B2935674
CAS No.: 2503202-96-6
M. Wt: 390.403
InChI Key: JIHXFPQPLWIYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2 in a manner that inhibits its activity . This inhibition is achieved through competitive binding to the ATP site of the kinase, preventing ATP from binding and thus stopping the phosphorylation process . This results in the inhibition of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to cell cycle arrest and triggers apoptosis, or programmed cell death . The compound also appears to affect the expression of various proteins involved in apoptosis, including an increase in proapoptotic proteins like caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .

Pharmacokinetics

The optimization of lipophilic substitution within a series of similar compounds provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in the chemical structure of similar compounds has been found to enhance its potency, selectivity, and pharmacological properties . .

Properties

IUPAC Name

3-[5-[(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-10-6-14-17(23-10)18(22-9-21-14)24-12-3-2-11-8-26(20(29)13(11)7-12)15-4-5-16(27)25-19(15)28/h2-3,6-7,9,15,23H,4-5,8H2,1H3,(H,21,22,24)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHXFPQPLWIYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)NC3=CC4=C(CN(C4=O)C5CCC(=O)NC5=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.